N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .
Mode of Action
It’s known that benzoxazole derivatives can interact with biological receptors . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .
Result of Action
Benzoxazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.
Biphenyl derivatives: Compounds containing biphenyl structures are known for their stability and electronic properties.
Carboxamide derivatives: These compounds are characterized by the presence of the carboxamide functional group, which can influence their reactivity and biological activity.
Uniqueness: N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWUODOCLIZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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